Membrane Permeability Restriction
Pirdonium bromide, a hydrophilic quaternary ammonium H1 antagonist, is functionally membrane-impermeable and thus exclusively detects cell-surface H1 receptors on intact cells. In contrast, the hydrophobic tertiary amine antagonist mepyramine (pyrilamine) readily crosses cell membranes and labels both cell-surface and intracellular receptor pools [1]. This differential membrane permeability is exploited experimentally: in CHO cells expressing human H1 receptors, the binding of [3H]mepyramine to intact cells was defined using pirdonium to isolate the cell-surface receptor population, whereas mepyramine was used to detect total cellular receptors [1].
| Evidence Dimension | Membrane permeability and receptor accessibility |
|---|---|
| Target Compound Data | Hydrophilic; membrane-impermeable; detects cell-surface H1 receptors exclusively |
| Comparator Or Baseline | Mepyramine (pyrilamine): Hydrophobic; membrane-permeable; detects total (cell-surface + intracellular) H1 receptors |
| Quantified Difference | Qualitative categorical difference in permeability profile |
| Conditions | Intact Chinese hamster ovary (CHO) cells expressing human histamine H1 receptors; [3H]mepyramine binding assay |
Why This Matters
Procurement of pirdonium rather than mepyramine is essential for experiments requiring selective quantification of cell-surface versus internalized receptor populations, a distinction critical for GPCR trafficking studies.
- [1] Hishinuma S, Komazaki H, Tsukamoto H, Hatahara H, Fukui H, Shoji M. Ca2+ -dependent down-regulation of human histamine H1 receptors in Chinese hamster ovary cells. J Neurochem. 2018 Jan;144(1):68-80. doi: 10.1111/jnc.14245. Epub 2017 Nov 21. PMID: 29063596. View Source
